(2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride

Description

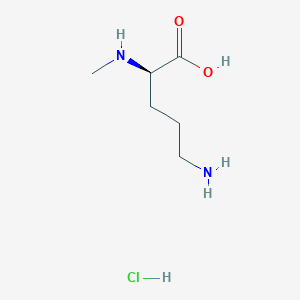

(2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride is a chiral amino acid derivative characterized by a pentanoic acid backbone substituted with a methylamino group at the second carbon (C2) and an amino group at the fifth carbon (C5). The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Its molecular formula is C₆H₁₄N₂O₂·HCl, with a molecular weight of 182.65 g/mol (CAS: 37148-99-5). The (2R) configuration distinguishes it from its (2S) enantiomer, which is known as Nα-Methyl-L-ornithine monohydrochloride. This stereochemical specificity is critical for biological interactions, particularly in enzyme binding and metabolic pathways.

Properties

Molecular Formula |

C6H15ClN2O2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

(2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-8-5(6(9)10)3-2-4-7;/h5,8H,2-4,7H2,1H3,(H,9,10);1H/t5-;/m1./s1 |

InChI Key |

OUPNMQRLBAANLP-NUBCRITNSA-N |

Isomeric SMILES |

CN[C@H](CCCN)C(=O)O.Cl |

Canonical SMILES |

CNC(CCCN)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-aminopentanoic acid and methylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or water to facilitate the reaction.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound participates in diverse chemical reactions due to its dual amino/methylamino functionality and carboxylic acid backbone:

2.1. Acylation Reactions

-

Reagents : Acyl chlorides, activated esters

-

Mechanism : Carbodiimide coupling (e.g., EDC/HOBt) facilitates amide bond formation at the primary amino group.

-

Application : Peptide synthesis or bioconjugation.

2.2. Alkylation

-

Reagents : Alkyl halides, methylating agents

-

Mechanism : Nucleophilic substitution at the methylamino group via SN2 pathways.

-

Outcome : Quaternary ammonium derivatives with altered solubility.

2.3. Coupling Reactions

-

Reagents : Carbodiimides (EDC), hydroxylamine derivatives

-

Mechanism : Formation of activated intermediates (e.g., O-acylisourea) for ligand coupling.

-

Use Case : Conjugation with fluorophores or other biomolecules.

2.4. Reductive Amination

-

Reagents : Sodium cyanoborohydride, aldehydes

-

Mechanism : Conversion of primary amines to secondary amines via imine intermediates.

| Reaction Type | Reagents | Conditions | Product Type |

|---|---|---|---|

| Amide bond formation | EDC/HOBt | DMF, 0–5°C | Peptide derivatives |

| Alkylation | CH₃I, K₂CO₃ | DMF, 50°C | Quaternary salts |

| Reductive amination | NaCNBH₃, HCHO | pH 7.2 buffer | Secondary amines |

Reaction Conditions and Optimization

Controlled reaction conditions are critical for achieving high yields and minimizing side reactions:

3.1. Solvent Selection

-

Polar aprotic solvents : DMF or DCM for coupling reactions

-

Aqueous systems : For salt formation and purification

3.2. Temperature Sensitivity

-

Low temperatures : Required for amide bond formation to prevent racemization

-

Elevated temperatures : Used for alkylation to overcome steric hindrance

3.3. pH Dependence

-

Neutral to basic pH : Facilitates nucleophilic attack by deprotonated amino groups

-

Acidic pH : Stabilizes intermediates during reductive amination

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–5°C (coupling) | Prevents side reactions |

| pH | 7.0–8.5 | Activates nucleophiles |

| Reaction time | 12–24 hours | Achieves equilibrium |

Structural and Spectroscopic Data

Molecular formula : C₆H₁₆Cl₂N₂O₂

InChI : 1S/C6H14N2O2.ClH/c1-4(7)3-5(8)6(9)10;/h4-6,8H,3,7,9H2,1-2H3;1H/t4-,5+;/m0./s1

Comparative Analysis with Related Compounds

Scientific Research Applications

(2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to produce physiological effects.

Signal Transduction: Influencing signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Side Chains

N-Methyl-L-isoleucine hydrochloride

- Structure: (2S,3S)-3-methyl-2-(methylamino)pentanoic acid hydrochloride.

- Key Differences: A branched-chain amino acid with a methyl group at C3, unlike the linear structure of the target compound.

D-Arginine

- Structure: (2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid.

- Key Differences: Contains a guanidino group at C5 instead of a simple amino group.

- Pharmacology: Binds to nitric oxide synthases and ion channels, unlike the target compound, which lacks the guanidino moiety.

5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid (Compound 26)

- Structure: Pentanoic acid with a thiazole-phenylacetamido substituent at C5.

- Key Differences: Heterocyclic thiazole ring introduces aromaticity and hydrogen-bonding capacity, contrasting with the aliphatic amino groups of the target.

Pharmacologically Active Analogues

(R)-5-Amino-3-(4-chlorophenyl)pentanoic acid (Baclofen Homolog)

- Structure : (R)-configuration with a 4-chlorophenyl group at C3.

- Activity : Acts as a GABAB receptor agonist, whereas the target compound lacks aromatic substituents necessary for GABA receptor binding.

(S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride

Natural Product Derivatives

5-Amino-2-(3-hydroxy-13-methyltetradecanamido)pentanoic acid (Compound 2)

- Structure: Lipoamino acid with a long-chain fatty acid amide.

- Properties : Enhanced lipid solubility enables integration into microbial membranes, unlike the hydrophilic hydrochloride salt form of the target.

(2R,3S,4S)-4-Amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid

Comparative Data Table

Biological Activity

(2R)-5-amino-2-(methylamino)pentanoic acid; hydrochloride, also known as Nα-Methyl-L-ornithine hydrochloride, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to ornithine and plays a significant role in various biochemical pathways, particularly in the synthesis of polyamines and nitric oxide.

- Molecular Formula : C6H15ClN2O2

- Molecular Weight : 182.65 g/mol

- Density : 1.082 g/cm³

- Boiling Point : 277.8 °C at 760 mmHg

- Flash Point : 121.8 °C

The biological activity of (2R)-5-amino-2-(methylamino)pentanoic acid is primarily linked to its role as an inhibitor of arginine decarboxylase, which is involved in the synthesis of polyamines. Polyamines are essential for cellular growth, differentiation, and apoptosis. By inhibiting this enzyme, the compound may influence cell proliferation and survival.

Neuroprotective Effects

Research has indicated that (2R)-5-amino-2-(methylamino)pentanoic acid exhibits neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegenerative diseases, potentially through the modulation of nitric oxide synthesis and reduction of oxidative stress .

Anti-Cancer Potential

Studies have demonstrated that this compound can inhibit tumor growth in various cancer cell lines. The inhibition of polyamine synthesis leads to reduced cell proliferation and increased apoptosis in cancer cells .

Immune Modulation

The compound has also been found to modulate immune responses. In vitro studies suggest that it can enhance the activity of immune cells, promoting a more robust immune response against pathogens .

Case Studies

Safety and Toxicity

The compound is classified under hazard codes indicating potential eye irritation and harmful effects upon inhalation or skin contact. Safety precautions should be taken when handling this substance, including the use of protective equipment to minimize exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.